molecular formula C12H9NOS B8626021 6-Phenylsulfanyl-pyridine-3-carbaldehyde

6-Phenylsulfanyl-pyridine-3-carbaldehyde

Cat. No.: B8626021
M. Wt: 215.27 g/mol
InChI Key: PZTNXOIFMPCOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylsulfanyl-pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C12H9NOS and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

6-phenylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H9NOS/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H

InChI Key

PZTNXOIFMPCOKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (40 mL) solution of 5-bromo-2-phenylsulfanyl-pyridine (2.24 g, 8.42 mmol) described in Manufacturing Example 97-1-1 was added n-butyl lithium (6.35 mL, 1.6 M hexane solution, 10.1 mmol) under nitrogen atmosphere at −78° C., which was stirred for 45 minutes at −78°. Next, N,N-dimethylformamide (848 μL, 10.9 mmol) was added to this reaction mixture, and stirred for 35 minutes as the temperature was gradually raised to room temperature. Water was added to the reaction solution at room temperature, which was then extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (583 mg, 32%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
6.35 mL
Type
reactant
Reaction Step Three
Quantity
848 μL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
32%

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